molecular formula C18H13NO4S B2477201 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid CAS No. 861209-67-8

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

Cat. No.: B2477201
CAS No.: 861209-67-8
M. Wt: 339.37
InChI Key: IAQPAVNNMOSSAZ-UHFFFAOYSA-N
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Description

4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid is a structurally complex organic compound featuring a thiazole ring substituted with a phenyl group at the 4-position and a carboxymethyl group at the 5-position. The benzoic acid moiety is attached to the 2-position of the thiazole, contributing to its amphiphilic nature.

Properties

IUPAC Name

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4S/c20-15(21)10-14-16(11-4-2-1-3-5-11)19-17(24-14)12-6-8-13(9-7-12)18(22)23/h1-9H,10H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQPAVNNMOSSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated phenyl compound. The benzoic acid moiety is then introduced through a coupling reaction, often facilitated by a palladium catalyst under Suzuki-Miyaura coupling conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.

Scientific Research Applications

4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and benzoic acid moiety can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The carboxymethyl group may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Ring Systems: Oxadiazole () and thiazolidinone () analogs exhibit distinct electronic properties compared to thiazole.
  • Substituents : Carboxymethyl enhances hydrophilicity, while ethoxycarbonyl () or methoxy groups () increase lipophilicity.

Physicochemical Properties

Property 4-[5-(Carboxymethyl)-4-Phenyl-1,3-Thiazol-2-yl]Benzoic Acid Analogous Compounds
Solubility High (due to carboxyl groups) Lower in ethoxycarbonyl derivatives (e.g., )
Molecular Weight ~350–400 g/mol (estimated) 334.39 g/mol (); 394.44 g/mol (dimethoxyphenyl analog, )
Polarity Amphiphilic More lipophilic in methoxy- or benzyloxy-substituted analogs ()

Key Differentiating Features

Dual Carboxyl Functionality : The carboxymethyl and benzoic acid groups provide superior water solubility compared to esters (e.g., ethoxycarbonyl) or ethers (e.g., methoxy) .

Thiazole vs. Oxadiazole/Thiazolidinone: The thiazole ring offers a balance of aromatic stability and bioactivity, whereas oxadiazole () or thiazolidinone () analogs may exhibit altered electron distribution and target specificity.

Substituent Flexibility : The carboxymethyl group allows for derivatization (e.g., conjugation with biomolecules), unlike rigid substituents in dimethoxyphenyl () or benzyloxy () analogs.

Tables of Representative Analogs

Table 1: Structural and Functional Comparison

Compound Core Ring Key Substituents Bioactivity
This compound Thiazole Carboxymethyl, phenyl, benzoic acid Potential enzyme/receptor modulation
4-[5-(4-Carboxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid () Oxadiazole Carboxyphenyl Unknown; structural studies
4-{[5-(Ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]amino}butanoic acid () Thiazole Ethoxycarbonyl, butanoic acid Ion channel interaction (hypothesized)

Biological Activity

4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activities, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The structure of this compound can be represented as follows:

Chemical Structure (Placeholder for actual image)

The biological activity of this compound has been linked to several mechanisms, including:

  • Inhibition of Enzymatic Activity : It has shown potential as an inhibitor of steroid 5 alpha-reductase, which is crucial in the metabolism of androgens. The compound exhibited an IC50 value of approximately 0.82 µM against human type 2 isozyme .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of thiazole compounds possess antimicrobial activity. The compound's thiazole moiety may contribute to this activity by disrupting bacterial cell wall synthesis or function .

In Vitro Studies

A series of in vitro studies have assessed the compound's inhibitory effects on various enzymes and biological pathways:

Compound Target IC50 (µM) Notes
This compound5 alpha-reductase type 20.82Most active among tested compounds
Thiazole derivativesAntimicrobial activityVariedEffective against several bacterial strains

Case Studies

  • Steroid Inhibition : A study focused on the inhibition of steroid 5 alpha-reductase revealed that the compound effectively reduced dihydrotestosterone levels in vitro, suggesting potential use in treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia .
  • Antimicrobial Activity : In another investigation, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant antimicrobial properties that warrant further exploration for therapeutic applications .

Toxicological Profile

Toxicity assessments have shown that while some derivatives exhibit moderate toxicity (LD50 values ranging from 2.324 to 2.546 g/kg ), they also demonstrated non-mutagenic properties in the AMES test, indicating a favorable safety profile at therapeutic doses .

Q & A

Q. What are the standard synthetic routes for 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid, and how are intermediates characterized?

  • Methodological Answer: The compound is typically synthesized via multi-step reactions involving cyclization of thiazole precursors. Key steps include:
  • Thiazole ring formation: Condensation of thiourea derivatives with α-halo ketones under reflux in ethanol .
  • Carboxymethyl functionalization: Alkylation or substitution reactions targeting the thiazole ring, monitored by TLC for intermediate purity .
  • Final coupling: Suzuki-Miyaura or Ullmann-type couplings to attach the benzoic acid moiety, optimized at 80–100°C in DMF .
    Characterization employs 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
  • NMR Spectroscopy: 1H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.5–7.0 ppm). 13C NMR confirms carbonyl (C=O, ~170 ppm) and carboxylate groups .
  • IR Spectroscopy: Stretching vibrations for carboxylic acid (2500–3300 cm⁻¹) and C=N (1600 cm⁻¹) validate functional groups .
  • Mass Spectrometry (HRMS): Precise molecular ion peaks (e.g., [M+H]+ at m/z 367.08) confirm molecular weight .

Q. How does the compound’s solubility influence experimental design in biological assays?

  • Methodological Answer: The carboxylic acid group confers pH-dependent solubility:
  • In aqueous buffers: Solubilize in alkaline conditions (pH >7) using 0.1 M NaOH, followed by neutralization with PBS .
  • In organic solvents: Use DMSO for stock solutions (≤10 mM), ensuring <1% final solvent concentration to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction yields be optimized for the carboxymethyl-thiazole intermediate?

  • Methodological Answer: Yield optimization strategies include:
  • Catalyst screening: Pd(OAc)₂ or CuI for cross-coupling steps, enhancing efficiency from 60% to >85% .
  • Solvent effects: Replacing ethanol with acetonitrile reduces side-product formation during cyclization .
  • Temperature control: Lowering reaction temperature to 50°C minimizes decomposition of acid-sensitive intermediates .

Q. What strategies resolve contradictions in spectral data between computational predictions and experimental results?

  • Methodological Answer: Discrepancies (e.g., shifted NMR peaks) are addressed by:
  • Orthogonal validation: Cross-checking with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Computational refinement: DFT calculations (B3LYP/6-31G*) to simulate NMR/IR spectra, adjusting for solvent effects .
  • Crystallography: Single-crystal X-ray diffraction provides unambiguous structural confirmation .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer: SAR studies focus on:
  • Thiazole modifications: Introducing electron-withdrawing groups (e.g., -Cl) at position 4 of the phenyl ring increases antimicrobial potency .
  • Carboxylic acid substitution: Ester prodrugs improve membrane permeability, while amide derivatives enhance target binding .
  • Assay design: Use MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli to quantify activity shifts .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer: Stability studies involve:
  • Forced degradation: Exposure to heat (40°C), light (UV), and hydrolytic conditions (pH 1–13) for 48 hours .
  • Analytical monitoring: HPLC tracking of degradation products; LC-MS identifies major breakdown pathways (e.g., decarboxylation) .
  • Pharmacokinetic modeling: Plasma stability assays in rodent serum (37°C, 24h) predict in vivo half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
Reactant of Route 2
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.